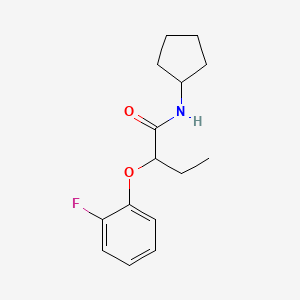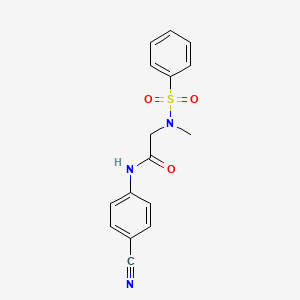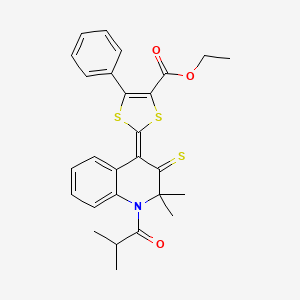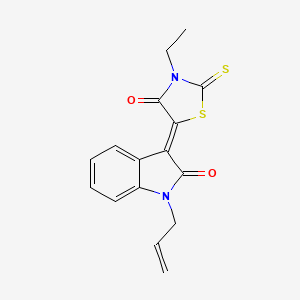
N-cyclopentyl-2-(2-fluorophenoxy)butanamide
Übersicht
Beschreibung
N-cyclopentyl-2-(2-fluorophenoxy)butanamide, also known as CPP-109, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. CPP-109 is a derivative of vigabatrin, a medication used to treat epilepsy, and is a potent inhibitor of the enzyme GABA-transaminase. In
Wirkmechanismus
N-cyclopentyl-2-(2-fluorophenoxy)butanamide works by inhibiting the enzyme GABA-transaminase, which is responsible for the breakdown of the neurotransmitter GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-2-(2-fluorophenoxy)butanamide increases the levels of GABA in the brain, which can have a calming effect and reduce drug-seeking behavior.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(2-fluorophenoxy)butanamide has been shown to have a variety of biochemical and physiological effects. In addition to increasing GABA levels in the brain, N-cyclopentyl-2-(2-fluorophenoxy)butanamide has been shown to reduce dopamine release in the nucleus accumbens, a brain region involved in reward and addiction. N-cyclopentyl-2-(2-fluorophenoxy)butanamide has also been shown to decrease glutamate levels in the brain, which can have a neuroprotective effect.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-2-(2-fluorophenoxy)butanamide has several advantages for lab experiments, including its potency and selectivity for GABA-transaminase. However, N-cyclopentyl-2-(2-fluorophenoxy)butanamide also has some limitations, including its poor solubility in water and its potential for off-target effects.
Zukünftige Richtungen
For N-cyclopentyl-2-(2-fluorophenoxy)butanamide research include the development of more potent and selective inhibitors, combination therapies for addiction, and exploration of its potential therapeutic applications for other conditions.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-(2-fluorophenoxy)butanamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of addiction. Preclinical studies have shown that N-cyclopentyl-2-(2-fluorophenoxy)butanamide can reduce drug-seeking behavior in animal models of addiction, including cocaine, nicotine, and alcohol. N-cyclopentyl-2-(2-fluorophenoxy)butanamide has also been shown to enhance extinction learning, which is the process by which individuals learn to overcome conditioned responses to drug cues.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-(2-fluorophenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c1-2-13(15(18)17-11-7-3-4-8-11)19-14-10-6-5-9-12(14)16/h5-6,9-11,13H,2-4,7-8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDKLJPTEBFERG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCCC1)OC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-({[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4770892.png)
![N-(2-methoxy-5-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B4770898.png)
![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4770903.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4770907.png)

![methyl 7-cyclopropyl-3-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4770922.png)

![ethyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4770933.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4770952.png)
![methyl 3-{2-[methyl(phenyl)amino]-2-oxoethyl}-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4770954.png)
![2-(4-chlorophenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4770961.png)